N-(3-Methoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide
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Overview
Description
N-(3-Methoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic compound with a complex molecular structure It is characterized by the presence of methoxyphenyl and methylphenyl groups attached to a glycyl-lysine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide typically involves multiple steps, starting with the protection of the amino groups on lysine. The methoxyphenyl and methylphenyl groups are then introduced through a series of coupling reactions. Common reagents used in these reactions include carbodiimides for peptide bond formation and protecting groups such as tert-butyloxycarbonyl (Boc) to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for precise control over reaction conditions and efficient synthesis of large quantities. The process typically includes steps such as solid-phase peptide synthesis (SPPS), purification through high-performance liquid chromatography (HPLC), and characterization using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: Reduction of the compound can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-(3-Methoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Methoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction cascades, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methoxyphenyl)-N-(methylsulfonyl)glycyl-N-methyl-N 2-(4-methylbenzyl)alaninamide
- N-[(4-Methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycyl-N 2-(3-methoxybenzyl)-N-propylalaninamide
- N-(5-Chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl-N-butyl-N 2-(3-methoxybenzyl)alaninamide
Uniqueness
N-(3-Methoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for targeted interactions with biological molecules, making it a valuable compound for research in various scientific disciplines.
Properties
CAS No. |
918436-19-8 |
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Molecular Formula |
C22H30N4O3 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[2-(3-methoxyanilino)acetyl]amino]-N-(4-methylphenyl)hexanamide |
InChI |
InChI=1S/C22H30N4O3/c1-16-9-11-17(12-10-16)25-22(28)20(8-3-4-13-23)26-21(27)15-24-18-6-5-7-19(14-18)29-2/h5-7,9-12,14,20,24H,3-4,8,13,15,23H2,1-2H3,(H,25,28)(H,26,27)/t20-/m0/s1 |
InChI Key |
LEALMLWVZMCJFQ-FQEVSTJZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNC2=CC(=CC=C2)OC |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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